molecular formula C14H14BrNS B2466146 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline CAS No. 68253-27-0

4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline

Cat. No.: B2466146
CAS No.: 68253-27-0
M. Wt: 308.24
InChI Key: YDIRITRMOOBUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to an N,N-dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline typically involves the reaction of 4-bromothiophenol with N,N-dimethylaniline under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted aniline derivatives.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonyl]aniline
  • 4-[(4-bromophenyl)ethynyl]pyridine
  • 4-[(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid

Uniqueness

4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline is unique due to the presence of both a bromophenyl group and a sulfanyl group attached to an N,N-dimethylaniline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNS/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIRITRMOOBUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.